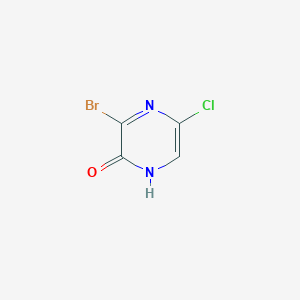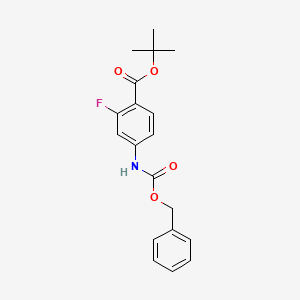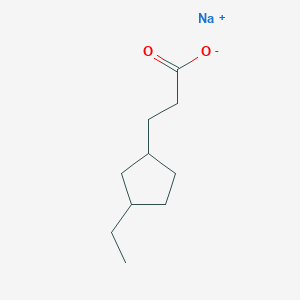
Resolve-AL(TM) GD
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is widely used in various scientific research applications due to its unique chemical properties and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Resolve-AL(TM) GD is synthesized through a reaction between gadolinium chloride and 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions . The product is then purified through recrystallization to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar methods as in the laboratory synthesis. The process includes the use of automated reactors and purification systems to ensure consistent quality and yield. The final product is often subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
Resolve-AL(TM) GD undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of gadolinium oxide.
Reduction: Reduction reactions can convert this compound into lower oxidation state complexes.
Substitution: The ligand exchange reactions where the 2,2,6,6-tetramethyl-3,5-heptanedionate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of other diketones or phosphine ligands under mild conditions.
Major Products Formed
Oxidation: Gadolinium oxide.
Reduction: Lower oxidation state gadolinium complexes.
Substitution: New gadolinium complexes with different ligands.
Aplicaciones Científicas De Investigación
Resolve-AL(TM) GD has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other gadolinium complexes and as a catalyst in various organic reactions.
Biology: Employed in the study of biological systems due to its paramagnetic properties, which are useful in magnetic resonance imaging (MRI) contrast agents.
Medicine: Utilized in the development of MRI contrast agents for enhanced imaging of tissues and organs.
Industry: Applied in the production of high-performance materials and as a component in electronic devices.
Mecanismo De Acción
The mechanism of action of Resolve-AL(TM) GD involves its interaction with molecular targets through its gadolinium center. The gadolinium ion can coordinate with various ligands, leading to the formation of stable complexes. These interactions are crucial for its applications in MRI, where the gadolinium ion enhances the contrast by altering the relaxation times of water protons in tissues .
Comparación Con Compuestos Similares
Resolve-AL(TM) GD can be compared with other gadolinium complexes such as gadolinium diethylenetriaminepentaacetate (Gd-DTPA) and gadolinium tetraazacyclododecanetetraacetic acid (Gd-DOTA). These compounds also serve as MRI contrast agents but differ in their ligand structures and stability. This compound is unique due to its specific ligand, 2,2,6,6-tetramethyl-3,5-heptanedionate, which provides distinct chemical properties and applications .
List of Similar Compounds
- Gadolinium diethylenetriaminepentaacetate (Gd-DTPA)
- Gadolinium tetraazacyclododecanetetraacetic acid (Gd-DOTA)
- Gadolinium chloride (GdCl3)
- Gadolinium oxide (Gd2O3)
Propiedades
IUPAC Name |
gadolinium(3+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C11H20O2.Gd/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHFYRREQBVMBY-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Gd+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H57GdO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
707.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14768-15-1 |
Source


|
| Record name | Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O')gadolinium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.289 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[1-(benzenesulfonyl)indol-3-yl]-2-oxoacetate](/img/structure/B8255950.png)

![(2E)-2-[1-(4-fluorophenyl)-7,8-dihydro-6H-benzo[f]indazol-5-ylidene]acetonitrile](/img/structure/B8255969.png)
![(2S,7S)-14-(4-fluorophenyl)-5-oxo-14,15-diazatetracyclo[9.7.0.02,7.013,17]octadeca-1(11),12,15,17-tetraene-2-carbonitrile](/img/structure/B8255981.png)
![1',3',3',4',5'-pentamethylspiro[4H-benzo[h]quinoline-3,2'-indole]](/img/structure/B8255982.png)

![tert-butyl N-[(4S)-4-amino-4-(1H-benzimidazol-2-yl)butyl]carbamate](/img/structure/B8255993.png)

![4-[(5S)-5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluorobenzoic acid](/img/structure/B8256006.png)




